4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
“4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of this ring is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the oxadiazole ring and the attachment of the acetyl and benzamide groups .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of derivatives related to 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have been explored for their anticancer potential. For instance, compounds synthesized from 1,3,4-oxadiazole derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines, including breast cancer. Some derivatives were found to exhibit significant activity against breast cancer cell lines, with one compound identified as most active, highlighting the therapeutic potential of these compounds in cancer treatment Salahuddin et al., 2014. Furthermore, another study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide B. Ravinaik et al., 2021.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been investigated, with some compounds showing moderate activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use as antimicrobial agents in addressing bacterial infections K. Kapadiya et al., 2020.
Future Directions
The future directions for the study of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by oxadiazole derivatives , this compound could be a promising candidate for the development of new drugs.
Mechanism of Action
It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, like “4-acetyl-n-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The exact mechanism of action would depend on the specific targets of the compound within the body, which could vary based on the structure of the compound and its physicochemical properties. Typically, such compounds might interact with various enzymes or receptors, altering their activity and leading to changes in cellular function .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and interaction with its targets .
properties
IUPAC Name |
4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFVLUIFMZCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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